molecular formula C26H26N4O6 B2593959 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 902920-76-7

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2593959
CAS No.: 902920-76-7
M. Wt: 490.516
InChI Key: MTAKUBQFVAOHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido[2,3-d]pyrimidin-1-ium derivative featuring a 3,4-dimethoxyphenethyl substituent at position 3 and an N-(2-methoxyphenyl)acetamide group at position 2.

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6/c1-34-20-9-5-4-8-19(20)28-23(31)16-30-24-18(7-6-13-27-24)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15,18H,12,14,16H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZILCJXCWXJLM-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3C=CC=NC3=[N+](C2=O)CC(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N4O6+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H32N4O5C_{26}H_{32}N_{4}O_{5}, with a molecular weight of 480.6 g/mol. The IUPAC name indicates a pyrido[2,3-d]pyrimidine core structure that is modified by various functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC26H32N4O5
Molecular Weight480.6 g/mol
IUPAC Name2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide
InChI KeyHZLPKWNWSFAAPF-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and cellular replication. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to decreased proliferation of cancer cells .

Biological Targets and Therapeutic Potential

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit activity against various biological targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced DNA synthesis.
  • Tyrosine Kinases : Potential modulation of signaling pathways involved in cancer progression.
  • Phosphodiesterase : Some derivatives have shown phosphodiesterase type 4 inhibition, suggesting anti-inflammatory properties .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrido[2,3-d]pyrimidine derivatives:

  • Antitumor Activity :
    • A study demonstrated that compounds similar to the target molecule exhibited significant antitumor effects in vitro against various cancer cell lines. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis pathways .
  • Anti-inflammatory Effects :
    • Research on related compounds indicated potential anti-inflammatory properties through phosphodiesterase inhibition. This suggests that the compound may also be useful in treating inflammatory diseases .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR have shown that modifications on the methoxyphenyl groups can enhance biological activity. For example, compounds with additional hydroxyl groups demonstrated improved potency against DHFR compared to their methoxy counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffold Variations

The target compound’s pyrido[2,3-d]pyrimidin-1-ium core distinguishes it from analogs like pyrazolo[3,4-d]pyrimidines (e.g., Example 83 in ) and pyrido[4,3-d]pyrimidines (e.g., ). These variations influence electronic properties and binding affinities:

  • Pyrazolo[3,4-d]pyrimidine (Example 83): The pyrazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .
  • Pyrido[4,3-d]pyrimidine (): Positional isomerism modifies steric hindrance, affecting target selectivity .

Substituent Analysis

2.2.1. 3,4-Dimethoxyphenethyl Group

The 3,4-dimethoxyphenethyl substituent is shared with N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (). Methoxy groups in both compounds likely enhance membrane permeability due to lipophilicity .

2.2.2. Acetamide Side Chains

The N-(2-methoxyphenyl)acetamide group in the target compound contrasts with:

  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (): Fluorine substituents enhance bioavailability but may introduce toxicity risks .

Physicochemical and Spectroscopic Comparisons

  • NMR Profiles : highlights that substituent-induced chemical shift changes in regions A (positions 29–36) and B (positions 39–44) differentiate structurally similar compounds. For instance, the target compound’s 3,4-dimethoxyphenethyl group would induce distinct shifts in these regions compared to analogs with ethoxy or fluorophenyl groups .
  • Mass Spectrometry : Molecular networking () reveals that fragmentation patterns (cosine scores) cluster compounds with shared substituents. The target compound’s acetamide and dimethoxyphenethyl groups would yield unique MS/MS fragments, aiding dereplication .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrido[2,3-d]pyrimidin-1-ium 3,4-Dimethoxyphenethyl, N-(2-methoxyphenyl)acetamide ~522 (estimated) High planarity, moderate lipophilicity
Example 83 () Pyrazolo[3,4-d]pyrimidine 3-Fluoro-4-isopropoxyphenyl, chromen-4-one 571.20 Fluorinated, enhanced bioavailability
IV-43 () Pyridine-acetamide hybrid 3,4-Dimethoxyphenethyl, propylacetamido 399.22 Lower aromaticity, higher flexibility
Compound Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl 693.53 (DMSO solvate) High electronegativity, kinase inhibition potential

Research Implications and Limitations

  • Synthesis Challenges : The pyrido-pyrimidine core demands precise regioselective synthesis, as evidenced by multi-step procedures in and .
  • Limitations : Available evidence lacks direct bioactivity or pharmacokinetic data for the target compound, necessitating further experimental studies .

Q & A

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization upon compound binding .
  • Western blotting : Quantify phosphorylation inhibition (e.g., p-EGFR reduction in A431 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.